2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-19-13-12-17(14-18(19)25(26)27)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASPMECWVBNDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360366 | |
| Record name | 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-92-8 | |
| Record name | 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then subjected to a condensation reaction with benzil and ammonium acetate under reflux conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency in the final product. The use of automated systems also reduces the risk of human error and increases the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated under nucleophilic attack, often using amine-mediated conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Amine-mediated demethylation using reagents like hydrazine or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Reduction: 2-(4-amino-3-nitrophenyl)-4,5-diphenyl-1H-imidazole.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed potent cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Enzyme Inhibition
Imidazole derivatives are known to act as enzyme inhibitors. Specifically, 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. This property opens avenues for therapeutic interventions targeting these enzymes .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its stability and conductivity have been highlighted in studies focusing on the design of efficient electronic devices .
Photovoltaic Cells
Recent research has explored the incorporation of imidazole derivatives into photovoltaic cells to enhance their efficiency. The compound's ability to facilitate charge transfer processes contributes to improved performance metrics in solar energy conversion systems .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., MCF-7, HeLa), treatment with varying concentrations of 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli, showing that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its electronic properties, enhancing its binding affinity and specificity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing its interaction with the target.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structure can be compared to other 2-aryl-4,5-diphenyl-1H-imidazole derivatives (Table 1):
Table 1: Structural and Electronic Comparison of Selected Imidazole Derivatives
Key Observations :
- Analog 11j (3-nitro) showed moderate antiproliferative activity (45.16% inhibition), suggesting nitro groups at meta positions may be less effective than para-nitro derivatives (e.g., compound 4 ) in certain contexts .
- Chlorinated analogs like 2g exhibited superior anti-inflammatory activity (89% at 100 mg/kg), highlighting the role of halogen substituents in bioactivity .
Key Insights :
- The target compound’s methoxy-nitro substitution may balance solubility and target binding, but empirical data is lacking.
- Compound 4d , bearing a methoxy group, showed slightly higher antiproliferative activity than 11j (48.18% vs. 45.16%), suggesting methoxy substituents may enhance bioactivity .
- Dichlorophenyl derivatives (e.g., 2a , 2g ) demonstrated potent anti-inflammatory and analgesic effects, likely due to enhanced lipophilicity and receptor interactions .
Biological Activity
2-(4-Methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18N3O3
- Molecular Weight : 371.39 g/mol
- CAS Number : 5868-92-8
- Density : 1.268 g/cm³
- Boiling Point : 602.7 ºC at 760 mmHg
Anticancer Activity
Recent studies have highlighted the anticancer potential of various imidazole derivatives, including 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole. The compound has been evaluated against multiple human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 2.3 |
| MCF-7 | 2.8 |
| HT-29 | 3.5 |
| A-549 | 2.0 |
These results suggest that the compound exhibits potent antiproliferative activity, particularly against pancreatic and breast cancer cell lines .
The mechanism by which this compound exerts its anticancer effects may involve inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoforms hCA IX and XII. The inhibition profiles indicate that while the compound does not significantly affect cytosolic isoforms hCA I and II (Ki > 100 μM), it shows selective inhibition of hCA IX, which is crucial in tumor metabolism and progression .
Study on Anticancer Activity
In a detailed study published in Molecules, researchers synthesized a series of imidazole derivatives and evaluated their biological activity against cancer cell lines. The study found that compounds similar to 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated significant inhibitory effects on cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
The study also employed molecular docking to elucidate binding interactions between the imidazole compounds and CA IX active sites, providing insights into their selectivity and potency .
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxy-3-nitrophenyl)-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via a multi-component reaction involving benzil, 4-methoxy-3-nitrobenzaldehyde, ammonium acetate, and a catalyst (e.g., CuI or ZnO nanoparticles) in glacial acetic acid under reflux (60–80°C). The reaction proceeds through a Schiff base intermediate, followed by cyclization. Key factors include:
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural features?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving anisotropic displacement parameters. ORTEP-3 visualizes molecular geometry, confirming planarity of the imidazole ring and substituent orientations .
- IR spectroscopy : Stretching frequencies (e.g., C=N at ~1666 cm, NH at ~3448 cm) validate ring formation .
Advanced Research Questions
Q. What role do the methoxy and nitro substituents play in modulating electronic properties and reactivity?
Answer:
- Nitro group : Strong electron-withdrawing effect increases electrophilicity at the imidazole ring, enhancing metal-binding affinity (e.g., Hg detection via fluorescence quenching) .
- Methoxy group : Electron-donating nature stabilizes charge-transfer interactions, influencing redox behavior and solubility in polar solvents .
- Substituent positioning : The 3-nitro-4-methoxy arrangement creates steric hindrance, affecting π-π stacking in crystal packing .
Q. How does this compound interact with metal ions, and what implications does this have for sensor development?
Answer:
- Mechanism : The nitro group acts as a binding site for Hg, inducing a "turn-off" fluorescence response via photoinduced electron transfer (PET). Selectivity is achieved by optimizing solvent polarity (e.g., semi-aqueous DMSO/HO) .
- Detection limits : Reported sensitivity for Hg is ≤10 nM, with minimal interference from Cu or Fe .
- Design considerations : Substituent modifications (e.g., replacing methoxy with halogens) alter selectivity profiles .
Q. What challenges arise in resolving the crystal structure of multi-substituted imidazoles, and how can they be addressed?
Answer:
- Disorder issues : Bulky substituents (e.g., phenyl groups) cause anisotropic displacement, requiring high-resolution data (≤0.8 Å) and SHELXL refinement with TWIN/BASF commands .
- Hydrogen bonding : NH groups form intermolecular H-bonds with chloride counterions, stabilizing the lattice. WinGX software aids in modeling H-bond networks .
- Thermal motion : High thermal parameters for nitro groups are mitigated by low-temperature (100 K) data collection .
Q. How can computational methods predict structure-activity relationships for biological applications?
Answer:
- Molecular docking : AutoDock Vina simulates interactions with targets like GlcN-6-P synthase, identifying key binding residues (e.g., Asp60, Lys485) .
- DFT calculations : Gaussian09 optimizes geometries, revealing charge distribution at the nitro group as critical for antimicrobial activity .
- ADMET profiling : SwissADME predicts moderate bioavailability (LogP ~3.5) and blood-brain barrier penetration, guiding drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
